2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and a base under mild conditions . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Industry: It can be used in the development of new materials, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine involves its interaction with specific molecular targets. The fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure that forms the backbone of many biologically active compounds.
Fluoroquinolines: These compounds have enhanced biological activity due to the presence of fluorine atoms.
Indenoquinolines: These compounds share a similar fused ring structure and exhibit various biological activities.
Uniqueness
2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the pentan-3-yl group can enhance its lipophilicity and binding affinity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
853330-93-5 |
---|---|
Molekularformel |
C21H21FN2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-fluoro-N-pentan-3-yl-11H-indeno[1,2-b]quinolin-10-amine |
InChI |
InChI=1S/C21H21FN2/c1-3-15(4-2)23-21-17-7-5-6-8-19(17)24-20-16-10-9-14(22)11-13(16)12-18(20)21/h5-11,15H,3-4,12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
YLUNPFSUASAZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.